molecular formula C11H20ClNO2 B6306999 L-Proline, 4-cyclohexyl-, hydrochloride, cis- CAS No. 82087-68-1

L-Proline, 4-cyclohexyl-, hydrochloride, cis-

Cat. No.: B6306999
CAS No.: 82087-68-1
M. Wt: 233.73 g/mol
InChI Key: BHGFUQJUTOVQOS-IYPAPVHQSA-N
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Description

L-Proline, 4-cyclohexyl-, hydrochloride, cis-: is an amino acid derivative that belongs to the proline family. It is known for its unique structural properties, which make it a valuable chiral building block for the synthesis of pharmaceuticals and other bioactive molecules .

Biochemical Analysis

Biochemical Properties

Cis-4-Cyclohexyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as L-proline cis-4-hydroxylase, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase . The interaction between cis-4-Cyclohexyl-L-proline hydrochloride and L-proline cis-4-hydroxylase involves the hydroxylation of the proline ring, which is crucial for the compound’s biochemical activity. Additionally, this compound can interact with other biomolecules, including proteins and cofactors, influencing their function and stability.

Cellular Effects

Cis-4-Cyclohexyl-L-proline hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can impact the activity of protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Furthermore, cis-4-Cyclohexyl-L-proline hydrochloride can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of cis-4-Cyclohexyl-L-proline hydrochloride involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with L-proline cis-4-hydroxylase results in the hydroxylation of the proline ring, which is essential for its biochemical activity . Additionally, cis-4-Cyclohexyl-L-proline hydrochloride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-4-Cyclohexyl-L-proline hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to cis-4-Cyclohexyl-L-proline hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of cis-4-Cyclohexyl-L-proline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and potential toxicity . Understanding the dosage-dependent effects of cis-4-Cyclohexyl-L-proline hydrochloride is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

Cis-4-Cyclohexyl-L-proline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For instance, its interaction with L-proline cis-4-hydroxylase affects the hydroxylation of proline, which is a critical step in the metabolism of proline derivatives.

Transport and Distribution

The transport and distribution of cis-4-Cyclohexyl-L-proline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of cis-4-Cyclohexyl-L-proline hydrochloride is essential for elucidating its cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

Cis-4-Cyclohexyl-L-proline hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-cyclohexyl-, hydrochloride, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable proline derivative, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 4-cyclohexyl-, hydrochloride, cis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into different proline derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are frequently employed.

Major Products Formed: The major products formed from these reactions include various proline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

L-Proline, 4-cyclohexyl-, hydrochloride, cis- has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: This compound is used to study protein folding and structure due to its unique conformational properties.

    Industry: It is used in the production of various bioactive compounds and as a reagent in chemical synthesis.

Comparison with Similar Compounds

    cis-4-Hydroxy-L-proline: Another proline derivative known for its role in collagen synthesis and potential anticancer properties.

    trans-4-Hydroxy-L-proline: Widely used in medicinal and industrial applications, particularly as a chiral building block.

    L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with applications in studying cellular metabolism and regulation.

Uniqueness: L-Proline, 4-cyclohexyl-, hydrochloride, cis- stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. These properties make it particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is crucial .

Properties

IUPAC Name

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFUQJUTOVQOS-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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